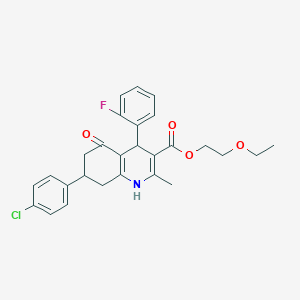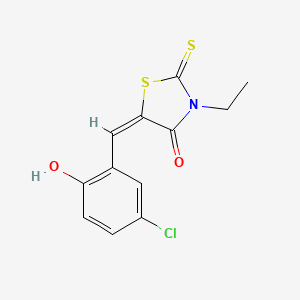
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylbenzylidene)cyclopentanecarbohydrazide, also known as ICBH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ICBH is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mecanismo De Acción
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide's mechanism of action involves the inhibition of enzymes, such as tyrosinase and urease, which are involved in the growth and proliferation of cancer cells and bacteria. N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide also chelates metal ions, which can lead to the formation of reactive oxygen species and DNA damage in cancer cells.
Biochemical and Physiological Effects:
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial growth, and the chelation of metal ions. N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has also been shown to have antioxidant activity, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit enzymes and chelate metal ions, and its potential use as a fluorescent probe. However, there are also limitations to using N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide, including its potential toxicity and the need for further studies to understand its long-term effects.
Direcciones Futuras
For the study of N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide include its potential use as a therapeutic agent and fluorescent probe, as well as the development of new synthesis methods.
Métodos De Síntesis
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide can be synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and green synthesis. Microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction between cyclopentanecarbohydrazide and 4-isopropylbenzaldehyde. Solvent-free synthesis involves the use of a ball-milling technique to produce N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide without using any solvent. Green synthesis involves the use of natural sources, such as plant extracts, to produce N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide. These methods have been optimized to produce N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide in high yield and purity.
Aplicaciones Científicas De Investigación
N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has been studied for its potential therapeutic applications, including its anticancer, antimicrobial, and antiviral properties. Studies have shown that N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has cytotoxic effects on cancer cells, inhibits the growth of bacteria and fungi, and has antiviral activity against herpes simplex virus type 1. N'-(4-isopropylbenzylidene)cyclopentanecarbohydrazide has also been studied for its potential use as a fluorescent probe for metal ions, such as copper and iron.
Propiedades
IUPAC Name |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12(2)14-9-7-13(8-10-14)11-17-18-16(19)15-5-3-4-6-15/h7-12,15H,3-6H2,1-2H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUDZVIZSQVIQJ-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825930 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}cyclopentanecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5215354.png)

![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
![3-{[(4-iodophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5215368.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5215370.png)

![3-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5215381.png)